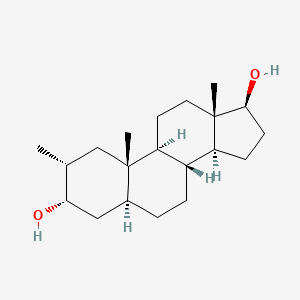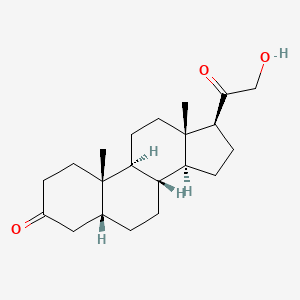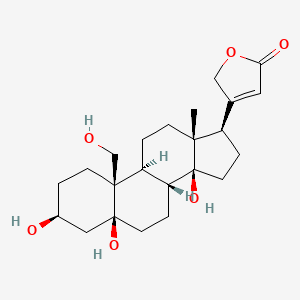
1-Piperideine
Vue d'ensemble
Description
1-Piperideine, also known as 2,3,4,5-Tetrahydropyridine, is an organic compound . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
Piperidine, which is structurally similar to 1-Piperideine, is produced industrially by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . The reaction is as follows: C5H5N + 3 H2 → C5H10NH . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .Molecular Structure Analysis
The molecular structure of 1-Piperideine plays a crucial role in its reactivity and interactions with other molecules . It has a molecular formula of C5H9N .Chemical Reactions Analysis
Piperidine derivatives, which are structurally similar to 1-Piperideine, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1-Piperideine has a density of 0.9±0.1 g/cm3, a boiling point of 139.2±13.0 °C at 760 mmHg, and a vapour pressure of 8.1±0.2 mmHg at 25°C . It has a molar refractivity of 26.1±0.5 cm3, a polar surface area of 12 Å2, and a molar volume of 88.6±7.0 cm3 .Applications De Recherche Scientifique
Pharmaceutical Applications
Piperidine derivatives, including 1-Piperideine, are utilized in various ways as pharmaceutical agents . They have been found to possess biologically active properties and are present in more than twenty classes of pharmaceuticals . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Synthesis of Bioactive Natural Products
1-Piperideine plays a key role in the biosynthesis of piperidine-based natural alkaloids . It is a common intermediate giving rise to a variety of these alkaloids. This has inspired the synthesis of many THP-containing compounds .
Antioxidant Properties
Tetrahydropyridines (THPs), including 2,3,4,5-Tetrahydropyridine, have sparked notable interest due to their antioxidative properties . They have been synthesized by the inspiration of known bioactive natural products .
Drug Discovery and Design
The structure-activity relationship (SAR) studies of newly reported THP derivatives, including 2,3,4,5-Tetrahydropyridine, have shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Chemical Synthesis
2,3,4,5-Tetrahydropyridine is used in the chemical synthesis of various compounds . It can be prepared from pentanediamine and can be further oxidized to form pyridine or reduced to form piperidine .
Gas Chromatography
2,3,4,5-Tetrahydropyridine is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Mécanisme D'action
Target of Action
1-Piperideine, also known as 2,3,4,5-Tetrahydropyridine, is a piperidine alkaloid . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives, including 1-piperideine, have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that 1-Piperideine may interact with its targets to modulate these physiological activities.
Biochemical Pathways
The biosynthesis of piperidine derivatives, including 1-Piperideine, involves the conversion of L-lysine into pipecolic acid through two basic routes . One route involves the loss of the α-amino group of lysine and the incorporation of the ε-nitrogen into pipecolic acid . The other route involves the loss of ε-nitrogen and the incorporation of α-nitrogen into pipecolic acid . The important intermediates in these two pathways, Δ1-piperideine-2-carboxylic acid (P2C) and Δ1-piperideine-6-carboxylic acid (P6C), are isomers and exist in chemical equilibrium with their respective open-chain hydrated forms .
Pharmacokinetics
It is known that piperine, a piperidine alkaloid, has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs . This suggests that 1-Piperideine may have similar pharmacokinetic properties.
Result of Action
The result of 1-Piperideine’s action is its various physiological activities. For example, it has been reported to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These activities suggest that 1-Piperideine may have a protective effect against various pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective .
Safety and Hazards
1-Piperideine is a corrosive substance and can cause severe burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Piperidine and its derivatives, which are structurally similar to 1-Piperideine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKUKQRKVCMOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198514 | |
| Record name | 1-Piperideine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperideine | |
CAS RN |
505-18-0 | |
| Record name | 2,3,4,5-Tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperideine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperideine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-piperideine?
A1: The molecular formula of 1-piperideine is C5H9N, and its molecular weight is 83.13 g/mol.
Q2: What is the structure of 1-piperideine?
A2: 1-Piperideine is a cyclic imine, specifically a six-membered ring containing one nitrogen atom and a double bond between the nitrogen and a carbon atom.
Q3: Is 1-piperideine stable?
A3: 1-Piperideine is known for its instability and tendency to oligomerize, especially in solution. []
Q4: How is 1-piperideine typically prepared in the lab?
A4: Several methods exist for 1-piperideine synthesis. One common approach utilizes gas-phase reactions, including dehydrochlorination of N-chloropiperidine using the potassium salt of 3-methylbutan-2-one (KOR). [] Another method involves oxidative desamination and decarboxylation of L-lysine using N-bromosuccinimide (NBS). []
Q5: What is the biological significance of 1-piperideine?
A5: 1-Piperideine is a key intermediate in several metabolic pathways, particularly those involving lysine catabolism. In some organisms, it serves as a precursor for the biosynthesis of important molecules like pipecolic acid and 5-aminopentanoic acid. [, , , ]
Q6: What is the role of 1-piperideine in lysine catabolism?
A6: 1-Piperideine can be formed from cadaverine, a product of lysine decarboxylation, through the action of diamine oxidase. [, ] It can then be further metabolized into 5-aminopentanoic acid, a GABA homologue, and 2-piperidone. []
Q7: How is 1-piperideine involved in pipecolic acid biosynthesis?
A7: In some bacteria, 1-piperideine-6-carboxylate, formed from lysine, can be reduced to pipecolic acid by pyrroline-5-carboxylate reductase. [] This pathway highlights the interconnected nature of amino acid metabolism.
Q8: Does 1-piperideine play a role in the biosynthesis of any other compounds?
A8: Yes, 1-Piperideine is incorporated into the piperidine ring of anabasine, a Nicotiana alkaloid. [] In certain fungi, it is a key intermediate in the lysine saccharopine pathway for pipecolic acid biosynthesis. []
Q9: Can 1-piperideine be detected in biological samples?
A9: While 1-piperideine itself is unstable, its presence can be indirectly inferred. For instance, in antiquitin deficiency, elevated levels of δ-1-piperideine-6-carboxylate (P6C), a Schiff base of 1-piperideine-6-carboxylate and α-aminoadipic semialdehyde, are observed in urine. []
Q10: Which enzymes interact with 1-piperideine or its derivatives?
A10: Several enzymes utilize 1-piperideine or its derivatives as substrates. These include:
- Diamine oxidase: Oxidizes cadaverine to 1-piperideine. [, , ]
- Δ1-piperideine-2-carboxylate reductase: Reduces Δ1-piperideine-2-carboxylate to L-pipecolate in the D-lysine catabolic pathway. []
- L-lysine epsilon-aminotransferase: Converts L-lysine to L-1-piperideine-6-carboxylate, which subsequently reacts with methylglyoxal to produce the odorant 2-acetyltetrahydropyridine. []
- Δ1-piperideine-6-carboxylate dehydrogenase: A novel enzyme found in cephamycin C-producing actinomycetes that converts Δ-1-piperideine-6-carboxylate to α-aminoadipate. []
- Pyrroline-5-carboxylate reductase (ProC): Can reduce Δ1-piperideine-6-carboxylate to L-pipecolic acid. []
- L-lysine ε-dehydrogenase: Abstracts a specific hydrogen from L-lysine, ultimately forming δ1-piperideine-6-carboxylate. [, ]
- D-amino acid oxidase (DAO): Exhibits a higher affinity for the enamine form (Δ2-piperideine-2-carboxylate) of the D-lysine oxidation product compared to the imine form (Δ1-piperideine-2-carboxylate). [, ]
Q11: How does D-amino acid oxidase (DAO) interact with 1-piperideine-2-carboxylate?
A11: Interestingly, DAO prefers to bind with the enamine tautomer (Δ2-piperideine-2-carboxylate) over the imine form (Δ1-piperideine-2-carboxylate). This preference is likely due to steric hindrance of the C(3) hydrogens in the imine form within the DAO active site. [, ]
Q12: Are there any known inhibitors of enzymes involved in 1-piperideine metabolism?
A12: Yes, a range of cyclic diamines have been synthesized and shown to competitively inhibit diamine oxidase. [] These inhibitors could potentially modulate 1-piperideine levels.
Q13: What are the potential applications of 1-piperideine or its derivatives?
A13: Research on 1-piperideine and related molecules holds potential in various areas:
- Biocatalytic synthesis: Enzymes like L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase could be employed for the biocatalytic production of valuable L-pipecolic acid from L-lysine via 1-piperideine-6-carboxylate as an intermediate. []
- Drug discovery: Understanding the metabolic pathways involving 1-piperideine, particularly in relation to lysine catabolism and diseases like antiquitin deficiency, may reveal novel therapeutic targets. [, ]
- Flavor and fragrance industry: The identification of 1-piperideine as an intermediate in the production of 2-acetyltetrahydropyridine, a potent odorant, may have implications for the development of new flavor and fragrance compounds. []
Q14: What are the challenges associated with studying and utilizing 1-piperideine?
A14: The inherent instability and tendency of 1-piperideine to oligomerize pose significant challenges for its isolation, characterization, and use in various applications. [] Developing methods to stabilize 1-piperideine or generate it in situ is crucial for further research and practical utilization.
Q15: How can 1-piperideine and its derivatives be analyzed?
A15: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying 1-piperideine and its metabolites. [, ] Additionally, specific and sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quantifying δ-1-piperideine-6-carboxylate (P6C) in biological samples, aiding in the diagnosis of antiquitin deficiency. []
Q16: What are the limitations of current analytical methods for 1-piperideine and its derivatives?
A16: The instability of 1-piperideine can complicate its direct detection and quantification. Additionally, the availability and sensitivity of analytical techniques for specific derivatives can influence research and diagnostic capabilities.
Q17: Can computational chemistry contribute to the understanding of 1-piperideine?
A17: Yes, computational tools like molecular modeling and quantum chemical calculations can provide insights into the structure, stability, reactivity, and interactions of 1-piperideine with enzymes. [, ] These techniques can guide experimental design and accelerate research efforts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



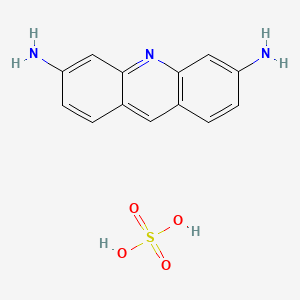
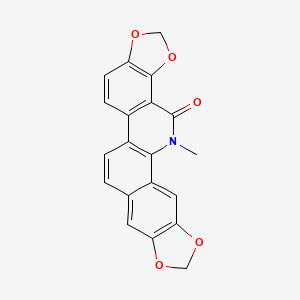
![L-[(N-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B1218857.png)
![(2-Aminooxy-ethyl)-[5-(6-amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl]-methyl-sulfonium](/img/structure/B1218858.png)

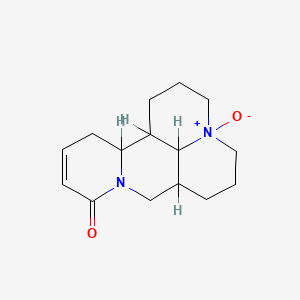
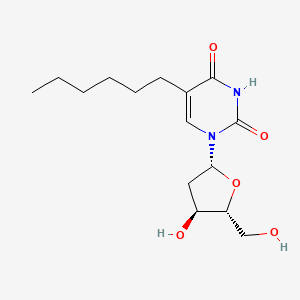
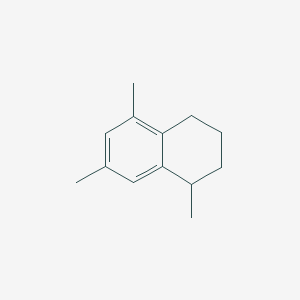
![Decanoic acid, 1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl ester, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B1218867.png)
![4,5-Dimethoxy-2-[(1-oxo-2-thiophen-2-ylethyl)amino]benzoic acid methyl ester](/img/structure/B1218868.png)

